molecular formula C9H26O4Si3 B1592230 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane CAS No. 137407-65-9

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane

Cat. No.: B1592230
CAS No.: 137407-65-9
M. Wt: 282.56 g/mol
InChI Key: BFQCAXFSZDLJSN-UHFFFAOYSA-N
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Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

The primary targets of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane It is known that this compound is used as an intermediate in organic synthesis and pharmaceutical production .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its use in organic synthesis and pharmaceutical production, it may be involved in various chemical reactions leading to the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to hydrolysis of the trimethoxysilyl group . Additionally, temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.

Biochemical Analysis

Biochemical Properties

1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane plays a significant role in biochemical reactions, particularly in hydrosilylation and dehydrogenative silylation reactions. It interacts with various enzymes and proteins, acting as a reducing agent and hydride source. The compound’s electrophilic nature allows it to participate in reactions with nucleophilic biomolecules, facilitating the formation of silicon-carbon bonds .

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in cellular responses. The compound’s interaction with cell membranes and intracellular proteins can alter cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in mRNA and protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can degrade in the presence of moisture or extreme temperatures. Long-term exposure to the compound may result in cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating a dose-dependent response in biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the biotransformation of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. Localization and accumulation of the compound can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate biochemical pathways and cellular responses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane involves the reaction of 1,1,3,3-Tetramethyl-1,3-bis(trimethoxysilyl)disiloxane with ethylene oxide in the presence of a catalyst.", "Starting Materials": [ "1,1,3,3-Tetramethyl-1,3-bis(trimethoxysilyl)disiloxane", "Ethylene oxide", "Catalyst" ], "Reaction": [ "Add 1,1,3,3-Tetramethyl-1,3-bis(trimethoxysilyl)disiloxane and catalyst to a reaction vessel", "Add ethylene oxide dropwise to the reaction vessel while stirring", "Heat the reaction mixture to a temperature of 80-100°C and maintain for 24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or column chromatography" ] }

CAS No.

137407-65-9

Molecular Formula

C9H26O4Si3

Molecular Weight

282.56 g/mol

IUPAC Name

dimethylsilyloxy-dimethyl-(2-trimethoxysilylethyl)silane

InChI

InChI=1S/C9H26O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h14H,8-9H2,1-7H3

InChI Key

BFQCAXFSZDLJSN-UHFFFAOYSA-N

SMILES

CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC

Canonical SMILES

CO[Si](CC[Si](C)(C)O[SiH](C)C)(OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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